[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride
Description
[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a difluoromethyl-substituted oxazole ring. Its molecular formula is C₅H₃ClF₂O₂S, with a molecular weight of 212.59 g/mol. The compound is characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to the 4-position of the oxazole ring, which itself bears a difluoromethyl (-CF₂H) substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamide-based inhibitors or agrochemicals .
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO3S/c6-13(10,11)1-3-4(5(7)8)12-2-9-3/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEGQUQFIYEEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl halides under specific reaction conditions.
Attachment of the Methanesulfonyl Chloride Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride: undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines and alcohols, and oxidizing or reducing agents.
Scientific Research Applications
Synthesis and Reactions
[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride is primarily synthesized through reactions involving methanesulfonyl chloride and difluoromethyl-substituted oxazoles. The synthetic pathways often employ phase-transfer catalysis to enhance yields and purity, making the process environmentally friendly by utilizing water as a solvent instead of organic solvents .
Applications in Medicinal Chemistry
- Pharmaceutical Development : The compound is utilized in the synthesis of small molecule kinase inhibitors. These inhibitors are critical in targeting various diseases, including cancer. The difluoromethyl group enhances the bioactivity and selectivity of the resulting compounds against specific kinases .
- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this sulfonamide have shown effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics .
- Agrochemical Applications : The compound is used in synthesizing agrochemicals, particularly herbicides. A notable example includes its application in creating N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, which is recognized for its herbicidal properties . This process is advantageous due to its mild reaction conditions and high purity products.
Case Study 1: Development of Kinase Inhibitors
A series of studies have focused on the synthesis of kinase inhibitors using this compound as a key intermediate. These inhibitors demonstrated sub-micromolar activity against various receptor tyrosine kinases with manageable side effects, showcasing their therapeutic potential in oncology .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, derivatives synthesized from this compound were tested against multiple bacterial strains. Results indicated that these compounds exhibited potent activity, outperforming several existing antibiotics in efficacy against resistant strains .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic. The compound can inhibit enzyme activity by modifying active site residues, thereby affecting molecular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related sulfonyl chlorides:
Reactivity and Stability
- Electrophilicity : The trifluoromethyl analog exhibits higher electrophilicity at the sulfonyl chloride group due to the stronger electron-withdrawing CF₃ substituent, enabling faster reactions with amines or alcohols compared to the difluoromethyl variant .
- Steric Effects: The benzenesulfonyl chloride derivative (C₁₂H₁₂ClNO₃S) shows reduced reactivity in bulky environments due to steric shielding from the methyl and isoxazole groups .
- Thermal Stability : The oxazole-based sulfonyl chlorides (C₅H₃ClF₂O₂S and C₅H₂ClF₃O₂S) are less thermally stable than the triazole-thione derivative (C₂₀H₁₃F₂N₃O₂S₂), which retains integrity under reflux conditions in basic aqueous solutions .
Research Findings and Limitations
- Synthetic Challenges : The difluoromethyl-oxazole derivative requires stringent anhydrous conditions during synthesis to avoid hydrolysis of the sulfonyl chloride group, unlike the triazole-thione compound, which is stable in aqueous NaOH .
Biological Activity
[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's ability to form covalent bonds with nucleophiles makes it a valuable tool in biochemical research and drug development.
The compound features a difluoromethyl group attached to an oxazole ring, along with a methanesulfonyl chloride moiety. This configuration contributes to its electrophilic nature, allowing it to interact with various biological targets.
The primary mechanism of action involves the reactivity of the methanesulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity by modifying active site residues, thereby affecting various molecular pathways and biological processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been explored for its potential in cancer treatment. It can inhibit enzymes involved in cancer cell proliferation, as demonstrated in various studies where it showed antiproliferative effects on cancer cell lines .
- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound's ability to covalently modify enzymes suggests potential applications in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Exhibits potential antimicrobial effects | |
| Enzyme Inhibition | Modifies active sites on enzymes |
Case Study 1: Anticancer Profile
In a study focusing on the anticancer properties of related compounds, this compound was shown to inhibit the activity of specific kinases involved in cell cycle regulation. This inhibition led to reduced viability in various cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Q. What are the key structural features of [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride, and how do they influence its reactivity?
Answer: The compound comprises an oxazole ring substituted with a difluoromethyl group at position 5 and a methanesulfonyl chloride group at position 3. The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or alcohols), while the difluoromethyl group enhances lipophilicity and metabolic stability . Computational studies suggest the electron-withdrawing nature of fluorine atoms stabilizes the sulfonyl chloride’s electrophilic center, accelerating reactions with nucleophiles .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
Answer: A typical synthesis involves:
Oxazole ring formation via cyclization of α,β-unsaturated carbonyl precursors.
Difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions.
Sulfonylation with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane).
Optimization strategies:
- Temperature control : Maintain ≤0°C during sulfonylation to minimize side reactions (e.g., hydrolysis).
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in activity (e.g., antimicrobial vs. anticancer effects) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
- Structural analogs : Compare with derivatives lacking the difluoromethyl group to isolate its contribution .
- Metabolic stability : Use LC-MS to track degradation products in biological media .
Case Study : A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) in cancer cell lines. Resolution involved verifying cell line authenticity (STR profiling) and normalizing data to intracellular ATP levels .
Q. What advanced techniques are recommended for studying its interaction with biological targets?
Answer:
Q. How can hydrolysis of the sulfonyl chloride group be mitigated during storage?
Answer:
- Storage conditions : Use anhydrous solvents (e.g., acetonitrile) and molecular sieves at -20°C .
- Stability testing : Monitor via ¹H NMR (disappearance of δ 3.5 ppm sulfonyl chloride peak) .
Q. What strategies improve regioselectivity in derivatization reactions?
Answer:
- Protecting groups : Temporarily block the oxazole nitrogen with Boc to direct sulfonylation to the methyl position .
- Solvent polarity : Low-polarity solvents (toluene) favor sulfonyl chloride reactivity over side reactions .
Safety and Handling in Research Settings
- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles (tested per JIS T 8116/8147 standards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 0.1 ppm) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
